

# pharmacological profile of the drug efflux inhibitor Endovion

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Endovion*

Cat. No.: *B1680097*

[Get Quote](#)

## Endovion (SCO-101): A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Endovion**, also known as SCO-101, is an orally bioavailable small molecule that has emerged as a promising agent in oncology, primarily through its ability to modulate drug efflux and other key cellular pathways implicated in cancer cell survival and resistance. Initially investigated for sickle cell anemia, its potent inhibitory effects on critical cellular transporters and kinases have redirected its development towards cancer therapy. This technical guide provides an in-depth overview of the pharmacological profile of **Endovion**, summarizing its mechanism of action, pharmacokinetic properties, and clinical findings, with a focus on quantitative data and detailed experimental methodologies.

## Mechanism of Action

**Endovion** exhibits a multi-faceted mechanism of action, targeting several key proteins involved in drug resistance and cancer cell signaling.<sup>[1][2]</sup> This pleiotropic activity underscores its potential as a chemosensitizing agent and a direct anti-neoplastic compound.

Primary Targets and Inhibitory Activity:

- ATP-Binding Cassette Sub-family G Member 2 (ABCG2): **Endovion** is a potent and selective inhibitor of ABCG2, a crucial ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells, a key mechanism of multidrug resistance.[1][3]
- UDP-Glucuronosyltransferase 1A1 (UGT1A1): **Endovion** potently inhibits UGT1A1, a hepatic enzyme responsible for the glucuronidation and subsequent detoxification of several drugs, including SN-38, the active metabolite of irinotecan.[1][4] Inhibition of UGT1A1 by **Endovion** leads to increased plasma exposure and an extended half-life of SN-38.[1]
- Serine/Arginine-Rich Splicing Factor Protein Kinase 1 (SRPK1): **Endovion** targets and inhibits SRPK1, a kinase that plays a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) splicing factors.[2] Dysregulation of SRPK1 is implicated in the expression of pro-angiogenic isoforms of VEGF and is associated with tumor progression.[2]
- Volume-Regulated Anion Channel (VRAC): **Endovion** was initially identified as a modulator of VRAC, an ion channel involved in cell volume regulation.[5][6]

The inhibition of these targets by **Endovion** leads to two primary therapeutic effects:

- Reversal of Chemotherapy Resistance: By inhibiting the ABCG2 efflux pump, **Endovion** increases the intracellular concentration of co-administered chemotherapeutic drugs in cancer cells, thereby restoring their cytotoxic efficacy.[1]
- Enhanced Chemotherapy Efficacy and Modulation of Drug Metabolism: Through the inhibition of UGT1A1, **Endovion** enhances the systemic exposure to the active metabolites of certain chemotherapies, such as irinotecan's active form, SN-38.[1]

## Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scandiononcology.com [scandiononcology.com]
- 2. UGT Inhibition | Evotec [evotec.com]
- 3. mdpi.com [mdpi.com]
- 4. SCO-101 – Scandion Oncology [scandiononcology.com]
- 5. Four phase 1 trials to evaluate the safety and pharmacokinetic profile of single and repeated dosing of SCO-101 in adult male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scandiononcology.com [scandiononcology.com]
- To cite this document: BenchChem. [pharmacological profile of the drug efflux inhibitor Endovion]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680097#pharmacological-profile-of-the-drug-efflux-inhibitor-endovion>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)